molecular formula C19H28N4O B2996562 N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide CAS No. 1427702-61-1

N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide

Cat. No. B2996562
CAS RN: 1427702-61-1
M. Wt: 328.46
InChI Key: VTXNZAHMMBQQMF-UHFFFAOYSA-N
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Description

N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as CPP-115, is a small molecule drug that has shown potential in treating a variety of neurological disorders. It is an inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a calming effect and may help to reduce seizures, anxiety, and other symptoms associated with neurological disorders.

Mechanism of Action

As mentioned earlier, N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide increases the levels of GABA in the brain, which can have a calming effect and may help to reduce seizures, anxiety, and other symptoms associated with neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide are related to its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters in the brain. By increasing the levels of GABA, N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide can help to reduce the activity of excitatory neurotransmitters, which can lead to a reduction in seizures, anxiety, and other symptoms associated with neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments is that it has a well-defined mechanism of action, which makes it easier to study its effects on the brain. Additionally, N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to be effective in reducing seizures and anxiety-like behaviors in animal models, which suggests that it may be a promising treatment for these conditions.
One limitation of using N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet known. Additionally, the effects of N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide on other neurotransmitters and brain regions are not yet fully understood, which may limit its potential applications.

Future Directions

There are several potential future directions for research on N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide. One area of interest is the potential use of N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide in combination with other anti-seizure medications to increase their effectiveness. Another area of interest is the potential use of N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide in the treatment of anxiety disorders and addiction. Additionally, further research is needed to fully understand the effects of N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide on other neurotransmitters and brain regions, which may help to identify new applications for this drug.

Synthesis Methods

The synthesis of N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide involves several steps, starting with the reaction of 3-(4-phenylpiperazin-1-yl)propanoic acid with 2,2-dimethylpropionyl chloride to form N-(2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide. This intermediate is then reacted with cyanogen bromide to form N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide.

Scientific Research Applications

N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide has been the subject of numerous scientific studies, which have investigated its potential as a treatment for various neurological disorders. Some of the conditions that have been studied include epilepsy, anxiety disorders, and addiction. In animal models, N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to reduce seizure activity and increase the effectiveness of other anti-seizure medications. It has also been shown to reduce anxiety-like behaviors in rodents and to reduce the reinforcing effects of cocaine and other drugs of abuse.

properties

IUPAC Name

N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c1-19(2,3)17(15-20)21-18(24)9-10-22-11-13-23(14-12-22)16-7-5-4-6-8-16/h4-8,17H,9-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXNZAHMMBQQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)CCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide

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